10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC9805532
Molecular Formula: C22H13BrO4
Molecular Weight: 421.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H13BrO4 |
|---|---|
| Molecular Weight | 421.2 g/mol |
| IUPAC Name | 10-(4-bromophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C22H13BrO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3 |
| Standard InChI Key | CKVHSLUQKPASPD-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br |
Introduction
10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromones. This compound features a unique chemical structure, incorporating a bromophenyl group, a methoxy group, and a tetrahydrobenzo[c]furo[3,2-g]chromenone core. Despite the lack of specific literature directly referencing this compound, its structural analogs have garnered significant interest in medicinal chemistry and organic synthesis due to their intriguing properties and potential applications.
Synthesis Methods
The synthesis of furochromone derivatives typically involves multi-step organic reactions. Common methods include the use of palladium-catalyzed reactions, such as Suzuki–Miyaura cross-coupling, followed by Buchwald–Hartwig reactions for the introduction of specific functional groups . Solvents like dichloromethane or ethanol are often used, with catalysts such as palladium on carbon facilitating these reactions.
Biological Activities
While specific data on 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is limited, compounds with similar structures have shown significant biological activities. These include potential interactions with enzymes and receptors, which could lead to therapeutic applications. For instance, some benzofuran derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and yeasts .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one | Bromophenyl and methyl groups | Lacks methoxy substitution |
| 7,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one | Contains two methyl groups | No bromophenyl substitution |
| 3-bromo-2-(2-bromophenyl)benzofuran | Different core structure | Exhibits different pharmacological properties |
Potential Applications
Given the structural similarities to compounds with known biological activities, 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one may have potential applications in medicinal chemistry. This includes possible roles as antimicrobial or antiproliferative agents, similar to other bromophenyl-substituted compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume